CID 78062538

Description

CID 78062538 (PubChem Compound Identifier 78062538) is a chemical compound cataloged in the PubChem database. For CID 78062538, these descriptors would enable comparisons with structurally or functionally analogous compounds. Notably, CID identifiers are widely used in cheminformatics to standardize chemical data across studies, as highlighted in , which emphasizes the role of PubChem in non-targeted metabolomics and environmental exposomics .

Properties

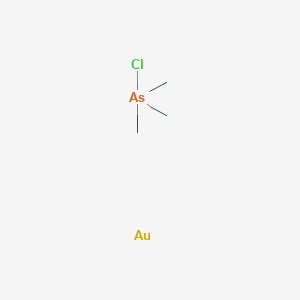

Molecular Formula |

C3H9AsAuCl |

|---|---|

Molecular Weight |

352.44 g/mol |

InChI |

InChI=1S/C3H9AsCl.Au/c1-4(2,3)5;/h1-3H3; |

InChI Key |

AZQLRBNPOBNJDK-UHFFFAOYSA-N |

Canonical SMILES |

C[As](C)(C)Cl.[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78062538” involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction. The reaction conditions are optimized to ensure the highest yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “CID 78062538” is scaled up using large reactors and continuous flow systems. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 78062538” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of “CID 78062538” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “CID 78062538” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

The compound “CID 78062538” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, “CID 78062538” is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “CID 78062538” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The detailed study of these mechanisms provides insights into the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Structural similarity is often assessed via molecular fingerprinting or scaffold-based comparisons. For example, describes a compound (CID 46907796) compared to ChEMBL entries (ChEMBL1724922 and ChEMBL1711746) based on shared pharmacophores and inhibitory activity against Nrf2 . Similarly, CID 78062538 could be compared to compounds with overlapping functional groups or ring systems. Hypothetically, if CID 78062538 contains a benzodiazepine core (as inferred from naming conventions), analogues might include diazepam (CID: 3016) or alprazolam (CID: 2118), though this requires validation via PubChem data.

Bioactivity Profiles

Bioactivity comparisons rely on experimental or predicted data. lists bioactive compounds from Hibiscus sabdariffa, such as quercetin (CID: 5280343) and kaempferol (CID: 5280863), with antioxidant and anti-inflammatory properties . If CID 78062538 shares similar targets (e.g., cyclooxygenase or NF-κB), its bioactivity could be contextualized against these compounds. For instance, docking studies (as in ) could compare binding affinities to shared receptors .

Pharmacokinetic and Toxicological Data

Pharmacokinetic parameters (e.g., absorption, metabolism) and toxicity are critical for drug development. demonstrates the use of LC-ESI-MS with in-source CID to differentiate ginsenoside isomers, highlighting the importance of mass spectrometry in structural elucidation . For CID 78062538, comparative metabolic stability or cytochrome P450 inhibition data could be benchmarked against reference compounds like protocatechuic acid (CID: 72) or epigallocatechin gallate (CID: 65064) .

Table: Hypothetical Comparison of CID 78062538 and Analogues

Methodological Considerations for Comparison

Collision-Induced Dissociation (CID) in Mass Spectrometry

and highlight CID’s role in fragmenting ions for structural analysis. For CID 78062538, voltage-dependent fragmentation patterns could differentiate it from analogues, as demonstrated for oligonucleotides in .

Docking and QSAR Studies

references docking studies to predict ligand-receptor interactions. Applying quantitative structure-activity relationship (QSAR) models to CID 78062538 could reveal its binding affinity relative to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.